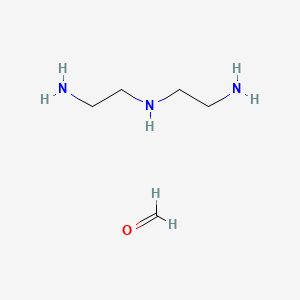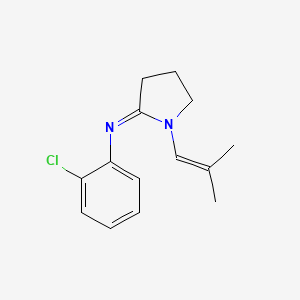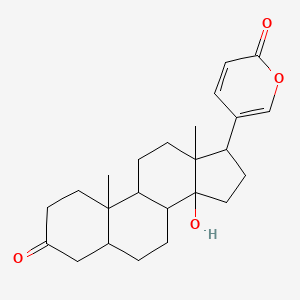
11-Demethylellipticine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the reactivity of pyrido[4,3-b]carbazoles.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Known for its potent anticancer activity, particularly in inhibiting topoisomerase II and intercalating with DNA
Mecanismo De Acción
The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .
Comparación Con Compuestos Similares
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A derivative with modifications at the 9-position.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials
Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .
Propiedades
Número CAS |
4238-66-8 |
|---|---|
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
Clave InChI |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B14159653.png)
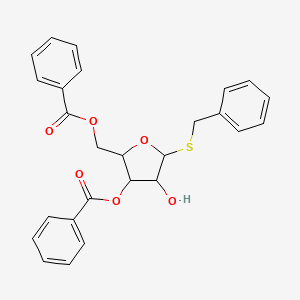

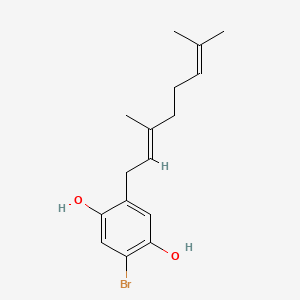

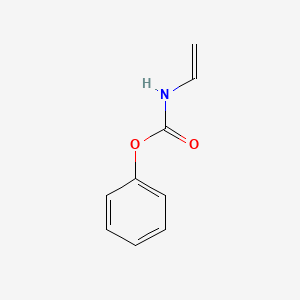
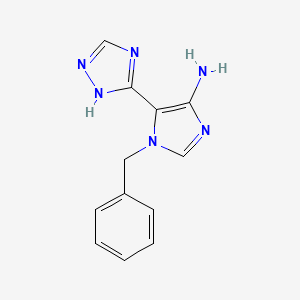
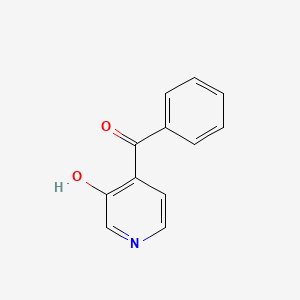
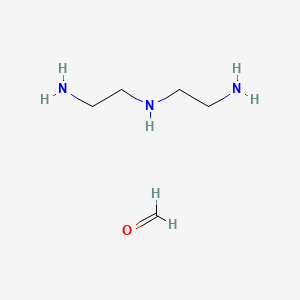
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
